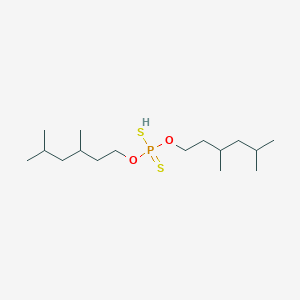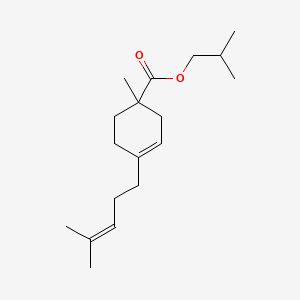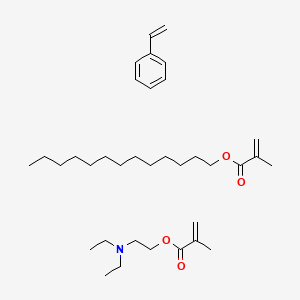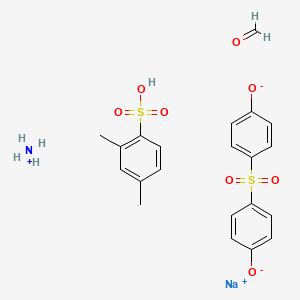
3'-Methoxy-4'-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride is a complex organic compound with a unique structure that combines methoxy, nitro, acridinyl, and sulfonanilide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Nitration: Introduction of the nitro group into the acridine ring.
Methoxylation: Addition of the methoxy group to the aromatic ring.
Sulfonation: Introduction of the sulfonanilide group.
Coupling: Coupling of the acridinylamino group with the heptanesulfonanilide moiety.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts or reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acridinyl ring can be oxidized to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride involves its interaction with specific molecular targets. The nitro and acridinyl groups are known to intercalate with DNA, potentially disrupting cellular processes and leading to cytotoxic effects. The sulfonanilide moiety may enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N-{3-Methoxy-4-[(10-oxido-9-acridinyl)amino]phenyl}methanesulfonamide hydrochloride
- N-{3-Methoxy-4-[(3-nitro-9-acridinyl)amino]phenyl}-1-propane sulfonamide hydrochloride
Uniqueness
3’-Methoxy-4’-(3-nitro-9-acridinylamino)-1-heptanesulfonanilide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to intercalate with DNA and potential therapeutic applications make it a valuable compound for further research and development.
Propiedades
| 71803-04-8 | |
Fórmula molecular |
C27H31ClN4O5S |
Peso molecular |
559.1 g/mol |
Nombre IUPAC |
[4-(heptylsulfonylamino)-2-methoxyphenyl]-(3-nitroacridin-9-yl)azanium;chloride |
InChI |
InChI=1S/C27H30N4O5S.ClH/c1-3-4-5-6-9-16-37(34,35)30-19-12-15-24(26(17-19)36-2)29-27-21-10-7-8-11-23(21)28-25-18-20(31(32)33)13-14-22(25)27;/h7-8,10-15,17-18,30H,3-6,9,16H2,1-2H3,(H,28,29);1H |
Clave InChI |
QJHIVKRBLCEQBX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCS(=O)(=O)NC1=CC(=C(C=C1)[NH2+]C2=C3C=CC(=CC3=NC4=CC=CC=C42)[N+](=O)[O-])OC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(e)-2-[(4-Chlorophenyl)iminomethyl]-5-methoxyphenol](/img/structure/B13765764.png)


